[(3aR,4R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate
CAS No.: 120396-31-8
Cat. No.: VC0029084
Molecular Formula: C₃₂H₄₀O₆
Molecular Weight: 520.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120396-31-8 |
|---|---|
| Molecular Formula | C₃₂H₄₀O₆ |
| Molecular Weight | 520.66 |
| IUPAC Name | [(3aR,4R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate |
| Standard InChI | InChI=1S/C32H40O6/c1-2-3-4-5-9-17-32(35-19-20-36-32)18-16-26-27-21-30(33)37-29(27)22-28(26)38-31(34)25-14-12-24(13-15-25)23-10-7-6-8-11-23/h6-8,10-15,26-29H,2-5,9,16-22H2,1H3/t26-,27-,28?,29+/m1/s1 |
| SMILES | CCCCCCCC1(OCCO1)CCC2C(CC3C2CC(=O)O3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Introduction
Structural Characteristics and Classification
The target compound consists of several key structural components that contribute to its chemical and potential biological properties:
Core Structure Analysis
The compound's foundation is built upon a hexahydrocyclopenta[b]furan ring system with specific stereochemistry at positions 3a, 4, and 6a. This bicyclic structure is commonly found in prostaglandin synthesis intermediates, particularly in molecules derived from Corey lactone . The core contains a lactone functionality (2-oxo group), which is characteristic of intermediates used in prostaglandin synthesis pathways .
Key Functional Groups
Several functional groups define this molecule's reactivity profile:
-
4-Phenylbenzoate ester: This group serves as a protecting group for a secondary alcohol and provides a convenient UV-active handle for monitoring reactions and purifications
-
1,3-Dioxolan moiety: This acetal functionality protects a ketone group and contains a heptyl substituent that contributes to the molecule's lipophilicity
-
Lactone group: The 2-oxo function in the cyclopenta[b]furan system is essential for further synthetic transformations
Stereochemical Features
The compound possesses multiple stereogenic centers that are critical for its function as a prostaglandin intermediate:
This specific stereochemical arrangement is essential for the biological activity of any prostaglandin derivatives synthesized from this intermediate .
Synthetic Pathways and Chemical Properties
Physical and Chemical Properties
While specific data for this exact compound is limited, its properties can be reasonably estimated based on similar structures:
Reactivity Profile
The compound's reactivity is dominated by its functional groups:
-
The 4-phenylbenzoate ester is susceptible to basic hydrolysis or transesterification, providing access to the free hydroxyl group
-
The dioxolane moiety can be hydrolyzed under acidic conditions to reveal a ketone functionality
-
The lactone ring can undergo nucleophilic ring-opening reactions, which is crucial for prostaglandin synthesis
Applications in Prostaglandin Synthesis
Role as a Synthetic Intermediate
The compound serves as an advanced intermediate in the synthetic pathway toward prostaglandin derivatives, particularly those with pharmaceutical applications:
-
The stereochemistry at positions 3a, 4, and 6a provides the correct spatial arrangement required for prostaglandin biological activity
-
The 4-phenylbenzoate group acts as a protecting group that can be selectively removed later in the synthesis
-
The dioxolane-protected ketone functionality allows for targeted manipulations elsewhere in the molecule
Analytical Characterization
Spectroscopic Identification
The compound would display characteristic spectral features:
NMR Spectroscopy
| Spectral Feature | Expected Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H NMR | 7.15-8.03 | Aromatic protons of biphenyl group |
| ¹H NMR | 5.0-5.3 | Proton at C-5 (adjacent to ester) |
| ¹H NMR | 3.8-4.0 | Dioxolane ring protons |
| ¹³C NMR | 170-180 | Lactone and ester carbonyl carbons |
| ¹³C NMR | 125-145 | Aromatic carbons |
These assignments are based on similar structures reported in the literature .
Infrared Spectroscopy
Key IR absorption bands would include:
-
1750-1780 cm⁻¹: Lactone C=O stretch
-
1700-1730 cm⁻¹: Ester C=O stretch
-
1590-1600 cm⁻¹: Aromatic ring vibrations
-
1090-1100 cm⁻¹: C-O-C stretching of dioxolane and furan rings
Similar patterns have been observed in related compounds .
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would be suitable for purity determination of this compound, with expected characteristics:
-
Stationary phase: C18 reverse phase column
-
Mobile phase: Acetonitrile/water gradient
-
Detection: UV at 254 nm (due to the phenylbenzoate chromophore)
Structure-Activity Relationships
Critical Structural Features
For compounds derived from this intermediate, certain structural elements have pronounced effects on biological activity:
-
The stereochemistry at the cyclopentane ring junctions is crucial for receptor recognition
-
The distance between the lactone carbonyl and the eventual carboxylic acid or ester group (derived from the dioxolane portion) affects binding affinity
-
The 4-phenylbenzoate group serves primarily as a synthetic handle rather than contributing to biological activity in final products
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume